![molecular formula C10H13BrOS B13063262 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13063262.png)
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13BrOS. It features a bromothiophene moiety attached to a cyclopentanol ring, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the cyclopentanol group. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The subsequent steps may include Grignard reactions or other organometallic methods to attach the cyclopentanol moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving thiophene derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol involves its interaction with various molecular targets. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules. The cyclopentanol group can also engage in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromothiophen-2-yl)methyl]cyclopentan-1-ol
- Methyl 2-(2-bromothiophen-3-yl)acetate
- (2-Bromothiophen-3-yl)methanol
Uniqueness
2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol is unique due to the presence of both a bromothiophene and a cyclopentanol group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the bromine atom allows for further functionalization, while the cyclopentanol group provides stability and reactivity.
Properties
Molecular Formula |
C10H13BrOS |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
2-[(2-bromothiophen-3-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrOS/c11-10-8(4-5-13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
InChI Key |
NXUUDYOUWQUMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=C(SC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



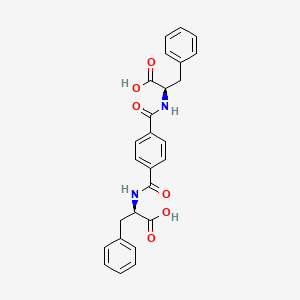

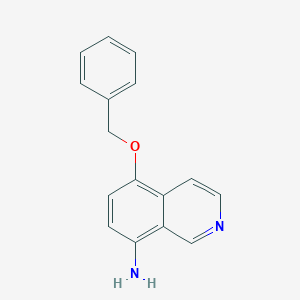
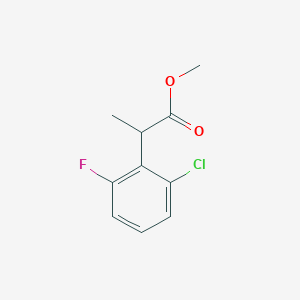
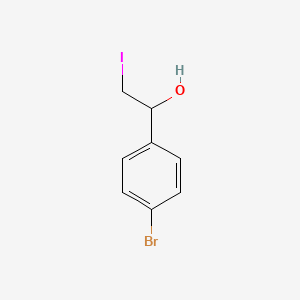
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)

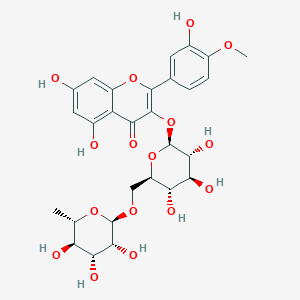
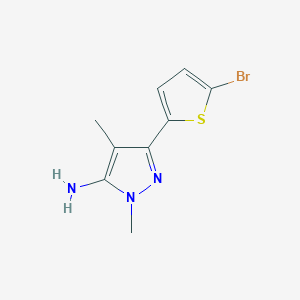
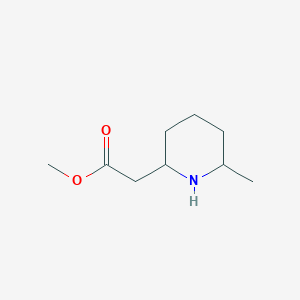

![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
